tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-14-10(8)7-16/h16H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGQWZAIBXXWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a pyridine carboxylic acid ester in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-Carboxy-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester.
Reduction: 3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carbinol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Biological Activities
Research indicates that compounds in the pyrazolo[3,4-c]pyridine class exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific applications of tert-butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate are summarized below.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridines. For example:
- A library of tetrasubstituted pyrazolo[4,3-c]pyridines was synthesized and evaluated for their antiproliferative activity against various cancer cell lines (MCF7, MDA-MB231, SKOV-3) .
- The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in K562 leukemia cells .
Anti-inflammatory Effects
Pyrazolo compounds have been recognized for their anti-inflammatory properties:
- In vitro assays indicated that derivatives of pyrazolo[3,4-c]pyridine can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Neuroprotective Properties
Emerging research suggests that these compounds may offer neuroprotective benefits:
- Studies have shown that certain pyrazolo derivatives can protect neuronal cells from oxidative stress-induced damage .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have improved the efficiency and yield of these processes:
- One-pot condensation reactions involving active methylene reagents and substituted hydrazines have been employed to generate a diverse library of pyrazole derivatives .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo[3,4-c]pyridine Derivatives
The pyrazolo[3,4-c]pyridine scaffold is versatile, with modifications at the 3-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
*Example from : tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate.
Key Observations:
- Polarity and Solubility: The hydroxymethyl derivative (logP ~1.5 estimated) is more polar than the trifluoromethyl (logP ~2.8) and aminomethyl (logP ~1.0) analogues, impacting solubility in aqueous vs. organic media.
- Synthetic Utility: The trifluoromethyl group () introduces electron-withdrawing effects, stabilizing intermediates in fluorinated drug synthesis. The hydroxymethyl group enables further derivatization (e.g., oxidation to carboxylic acids or esterification) . The aminomethyl variant () is prone to side reactions (e.g., acylation) unless protected.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molar Mass : 253.3 g/mol
- CAS Number : 1251014-60-4
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. Pyrazole derivatives have been recognized for their ability to modulate enzyme activity and receptor interactions, particularly in the context of:
- Anti-inflammatory effects
- Antioxidant properties
- Anticancer activities
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds similar to this compound showed efficacy in reducing inflammation markers in murine models. The specific mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. In vitro assays revealed that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The exact pathways involved are still under investigation but may include modulation of the PI3K/Akt signaling pathway.
Case Studies
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Peaks at δ 1.4–1.5 ppm (9H, tert-butyl group).
- Hydroxymethyl protons (δ 3.6–4.0 ppm, coupling with adjacent CH₂ groups) .
- Pyrazolo-pyridine backbone carbons (δ 140–160 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₁₂H₁₉N₃O₃ (exact mass 253.14 g/mol) with fragmentation patterns confirming the Boc group .
- IR Spectroscopy : Stretching vibrations for C=O (Boc, ~1680 cm⁻¹) and O-H (hydroxymethyl, ~3300 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this compound?
Methodological Answer :
Discrepancies may arise from:
- Structural Analogues : Subtle differences in substituents (e.g., methyl vs. hydroxymethyl groups) alter binding affinity. Compare data with structurally validated analogs (e.g., pyrazolo-pyrimidines vs. pyrazolo-pyridines) .
- Assay Conditions : Variations in pH, solvent (DMSO concentration), or enzyme sources (e.g., recombinant vs. native proteins) impact IC₅₀ values. Standardize protocols using controls like known kinase inhibitors .
- Meta-Analysis : Cross-reference PubChem CID entries (e.g., CID 50992799 for trifluoromethyl analogs) to identify trends in bioactivity .
Example : A 2024 study found that IC₅₀ values for kinase inhibition varied by 30% when assay pH shifted from 7.4 to 7.0 .
Safety: What are the key safety considerations when handling this compound?
Q. Methodological Answer :
- Acute Toxicity : LD₅₀ > 500 mg/kg (oral, rat), but skin/eye irritation is reported. Use nitrile gloves and goggles during handling .
- Ventilation : Avoid dust formation; handle in fume hoods with HEPA filters due to respiratory irritation risks .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis. Shelf life: 12–18 months .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA Code D003) .
Advanced: How does the hydroxymethyl group influence the compound’s reactivity in downstream modifications?
Methodological Answer :
The hydroxymethyl group (-CH₂OH) enables:
- Esterification/Acylation : React with acyl chlorides (e.g., AcCl) in DCM to form esters, enhancing lipophilicity for cellular uptake studies .
- Oxidation : Convert to aldehyde (-CHO) using MnO₂ or Dess-Martin periodinane for subsequent Schiff base formation with amines .
- Crosslinking : Utilize Mitsunobu reactions (DIAD, PPh₃) to link to thiol-containing biomolecules (e.g., peptides) .
Kinetic Data : In pyrazolo-pyridine analogs, acylation yields drop from 85% to 60% if reaction time exceeds 4 hours due to competing Boc deprotection .
Basic: What are the stability profiles of this compound under various pH and temperature conditions?
Q. Methodological Answer :
- pH Stability : Stable at pH 5–7. Hydrolyzes rapidly in acidic (pH <3) or basic (pH >9) conditions, cleaving the Boc group .
- Thermal Stability : Decomposes above 150°C (TGA data). Short-term stability at 25°C confirmed for 30 days in dark, inert conditions .
- Light Sensitivity : Degrades under UV light (λ=254 nm); store in amber glass .
Accelerated Testing : 40°C/75% RH for 14 days showed <5% degradation by HPLC .
Advanced: How can computational modeling predict the bioactivity of novel derivatives of this compound?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 3QKK). Focus on H-bonding with hydroxymethyl and pyridine nitrogen .
- QSAR Models : Train models using IC₅₀ data from PubChem to correlate logP, polar surface area, and Hammett constants with activity .
- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) to identify derivatives with >90% target residence time .
Case Study : A 2023 study predicted a 2.5-fold increase in kinase inhibition for a nitro-substituted analog, later validated experimentally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
